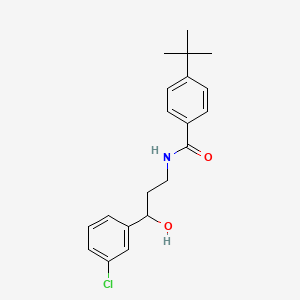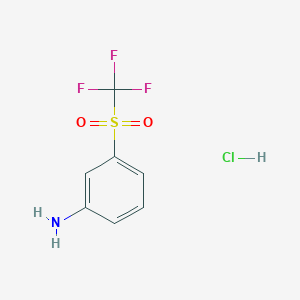
3-(Trifluoromethylsulfonyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds, such as 3-(Trifluoromethylsulfonyl)aniline;hydrochloride, is an active area of research in organic chemistry . Trifluoromethylation involves the introduction of a trifluoromethyl group into an organic compound . Various methods have been developed over the years, including the use of trifluoromethyltrimethylsilane , sodium trifluoroacetate , and trifluoroiodomethane .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethylsulfonyl)aniline;hydrochloride consists of a benzene ring attached to an amine (NH2) group and a trifluoromethylsulfonyl (CF3SO2) group.Chemical Reactions Analysis
Trifluoromethylated compounds, such as 3-(Trifluoromethylsulfonyl)aniline;hydrochloride, can undergo various chemical reactions . For instance, they can react with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts . They can also undergo aromatic coupling reactions .Scientific Research Applications
Synthesis and Material Science
A notable application of 3-(Trifluoromethylsulfonyl)aniline derivatives is in the synthesis of complex molecules and material science. For instance, Liu et al. (2017) developed a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines, which proceeds efficiently under mild conditions, showcasing the compound's role in synthesizing sulfonated oxindoles with broad reaction scope (Liu, Zheng, & Wu, 2017).
Electrophilic Activation and Functionalization
The trifluoromethanesulfonyl (Tf) group, related to 3-(Trifluoromethylsulfonyl)aniline, is recognized for its capacity to stabilize negative charge, making it instrumental in generating molecules with multiple anionic carbon centers. This characteristic is exploited in synthetic reactions for electrophilic activation and functionalization, enabling the creation of complex organic molecules with high precision and efficiency (Yeston, 2018).
Trifluoromethylation and Related Reactions
Another critical application area is in trifluoromethylation reactions. Guyon et al. (2017) discussed the use of sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride for direct trifluoromethylation and related processes, highlighting the versatility of these reagents in introducing SCF3 and S(O)CF3 groups to various substrates. These reactions are pivotal in pharmaceuticals and agrochemicals production, where the trifluoromethyl group is valued for its influence on biological activity and stability (Guyon, Chachignon, & Cahard, 2017).
Corrosion Inhibition and Material Protection
In material science, derivatives of 3-(Trifluoromethylsulfonyl)aniline are explored for their corrosion inhibition properties. EL-Deeb et al. (2015) investigated the effect of aniline monomeric surfactants and their analog polymers on aluminum corrosion in acidic solutions, indicating the potential of these compounds in protecting materials from corrosion, thus extending their lifespan in industrial applications (EL-Deeb, Sayyah, El-rehim, & Mohamed, 2015).
Advanced Material Applications
Additionally, the role of 3-(Trifluoromethylsulfonyl)aniline derivatives in the development of advanced materials is significant. Boeva and Sergeyev (2014) described the chemical polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to soluble interpolyelectrolyte complexes with high proton and electrical conductivity, useful in fuel cell technology and other energy applications (Boeva & Sergeyev, 2014).
Safety and Hazards
The safety data sheet for a related compound, 3,5-Bis(trifluoromethyl)aniline, indicates that it is combustible and can cause skin and eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(trifluoromethylsulfonyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S.ClH/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6;/h1-4H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJORTZFQSCVTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylsulfonyl)aniline;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

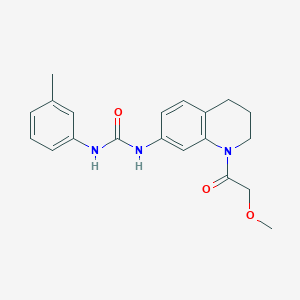
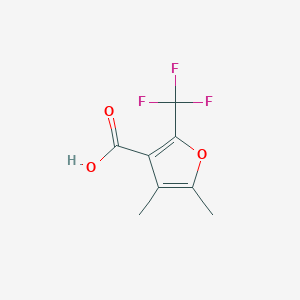
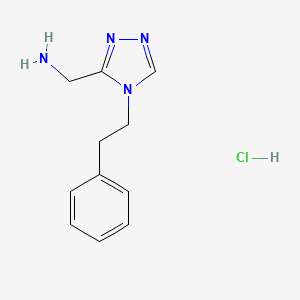
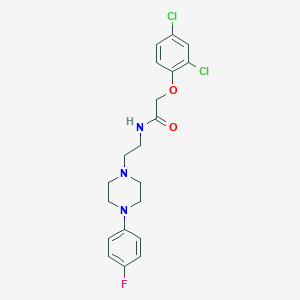
![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)
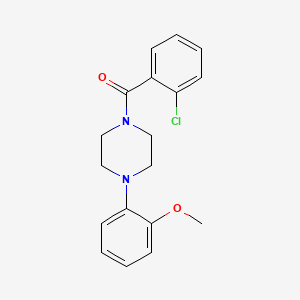

![[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine](/img/structure/B2676921.png)

![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)
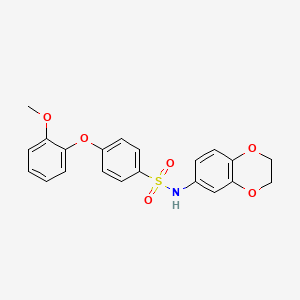
![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)

